molecular formula C26H29N3O4S B4025579 N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B4025579
M. Wt: 479.6 g/mol
InChI Key: GYIFLOVZBYLJSU-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the piperazine ring.

    Formation of the Methanesulfonamide Moiety: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-oxo-1-(4-methylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
  • N-[1-oxo-1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

Uniqueness

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-21(26(30)28-19-17-27(18-20-28)22-9-5-3-6-10-22)29(34(2,31)32)23-13-15-25(16-14-23)33-24-11-7-4-8-12-24/h3-16,21H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIFLOVZBYLJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide

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